

The Synthetic Lethal Relationship of BRD9 in SMARCB1-Deficient Cancers: A Technical Guide

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Executive Summary

The inactivation of the tumor suppressor gene SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, is a defining characteristic of several aggressive malignancies, including malignant rhabdoid tumors and epithelioid sarcomas. These cancers, often occurring in pediatric patients, have notoriously stable genomes, pointing towards an epigenetic dependency for their survival. A pivotal breakthrough in understanding and targeting these cancers has been the discovery of a synthetic lethal relationship with BRD9, a subunit of a non-canonical SWI/SNF complex. This guide provides a comprehensive technical overview of the role of BRD9 as a therapeutic target in SMARCB1-deficient cancers, detailing the underlying molecular mechanisms, preclinical and clinical data for targeted therapeutics, and the key experimental methodologies used in this field of research.

The Molecular Basis of BRD9 Dependency in SMARCB1-Deficient Cancers

The SWI/SNF complex, a key regulator of chromatin architecture and gene expression, exists in multiple forms. The canonical BAF (cBAF) and PBAF complexes both contain SMARCB1 as a core subunit. In SMARCB1-deficient cancers, the integrity and function of these complexes are impaired.^{[1][2]} This leads to a dependency on a non-canonical, GLTSCR1/1L-containing

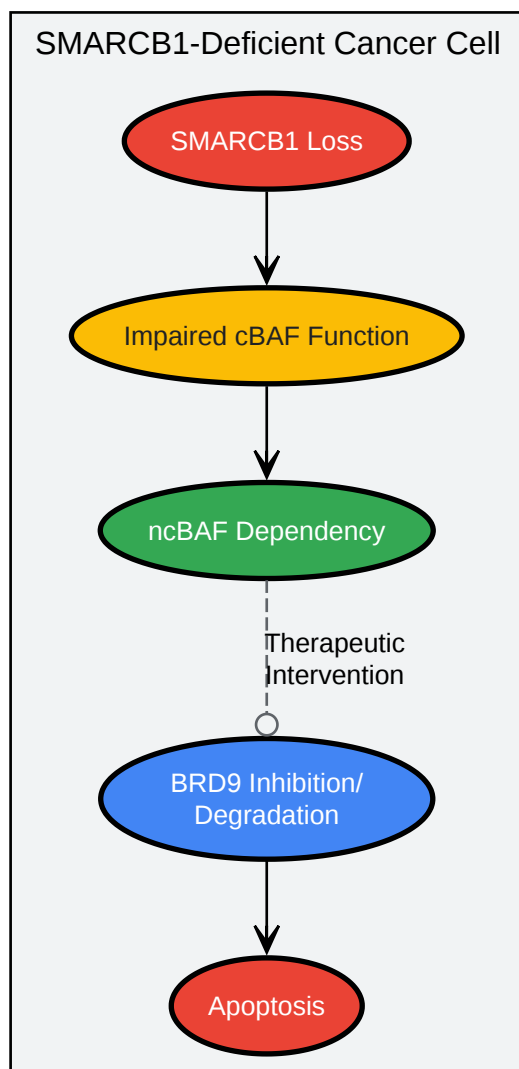
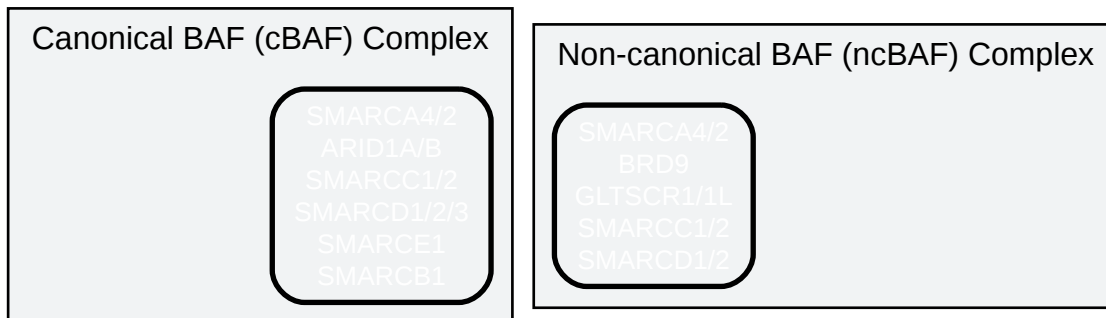
BAF complex (ncBAF), which uniquely incorporates BRD9 and does not contain SMARCB1.[\[3\]](#)
[\[4\]](#)

Loss of SMARCB1 results in an increased incorporation of BRD9 into the SWI/SNF complex.[\[3\]](#)
[\[5\]](#) This BRD9-containing ncBAF complex becomes essential for maintaining the aberrant transcriptional programs that drive the proliferation and survival of SMARCB1-deficient cancer cells.[\[3\]](#)[\[6\]](#)[\[7\]](#) Genome-wide CRISPR-Cas9 screens have definitively identified BRD9 as a specific vulnerability in these cancers.[\[3\]](#)[\[8\]](#) The dependency is not on the bromodomain of BRD9, which binds to acetylated histones, but rather on its DUF3512 domain, which is crucial for the integrity of the ncBAF complex in the absence of SMARCB1.[\[3\]](#)[\[5\]](#)

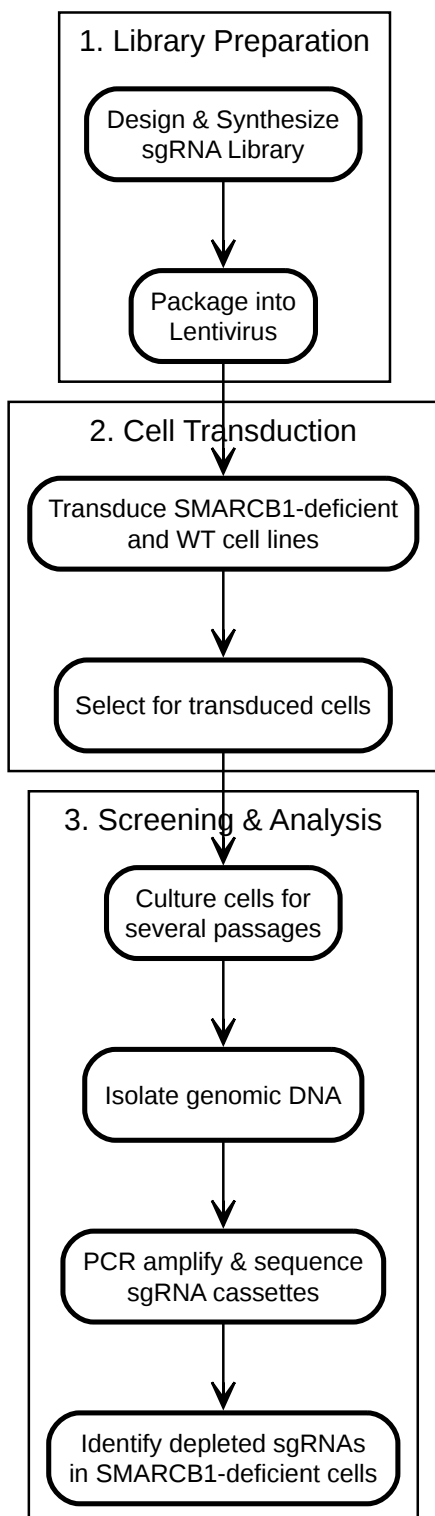
Signaling Pathway and Synthetic Lethality Logic

The following diagram illustrates the composition of the different SWI/SNF complexes and the principle of synthetic lethality between SMARCB1 and BRD9.

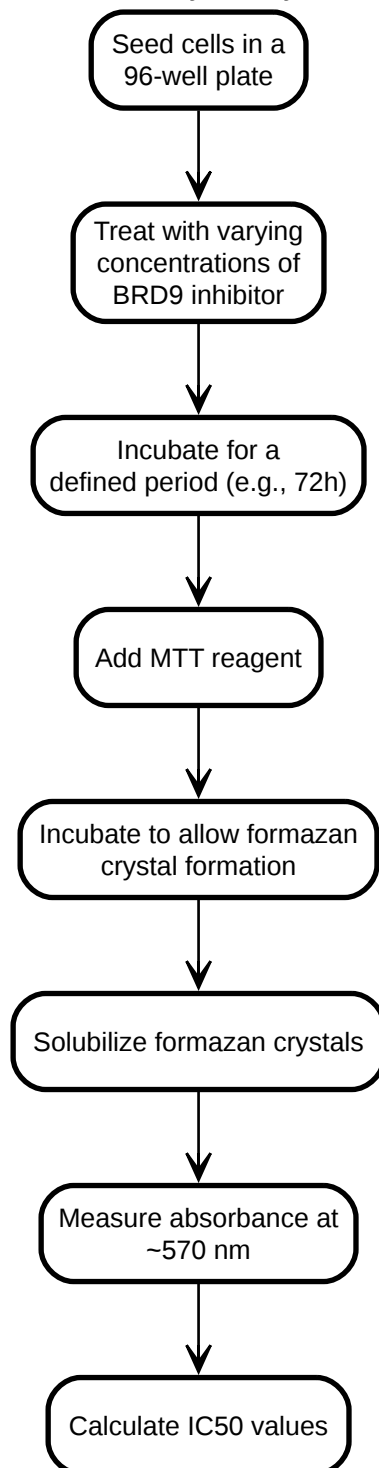
SWI/SNF Complex Composition and BRD9 Synthetic Lethality



CRISPR-Cas9 Screen Workflow



MTT Cell Viability Assay Workflow

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